2-Phenoxy-1-(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone

Description

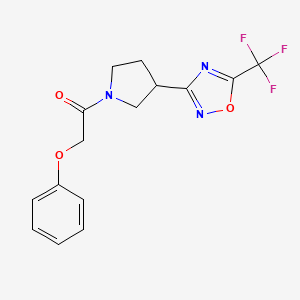

2-Phenoxy-1-(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone is a heterocyclic compound featuring a phenoxy-substituted ethanone core linked to a pyrrolidine ring. The pyrrolidine is further functionalized at the 3-position with a 1,2,4-oxadiazole moiety bearing a trifluoromethyl group. This structural combination confers unique physicochemical properties, such as enhanced lipophilicity and metabolic stability, making it a candidate for exploration in medicinal chemistry.

Properties

IUPAC Name |

2-phenoxy-1-[3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F3N3O3/c16-15(17,18)14-19-13(20-24-14)10-6-7-21(8-10)12(22)9-23-11-4-2-1-3-5-11/h1-5,10H,6-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHCMTSGVESYYMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=NOC(=N2)C(F)(F)F)C(=O)COC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxy-1-(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone typically involves multiple steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Coupling with Pyrrolidine: The pyrrolidine ring is introduced through nucleophilic substitution reactions, where the oxadiazole intermediate reacts with a suitable pyrrolidine derivative.

Attachment of the Phenoxy Group: The final step involves the coupling of the phenoxy group to the ethanone backbone, typically through etherification reactions using phenol derivatives and appropriate coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and pyrrolidine moieties, using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can target the oxadiazole ring or the ethanone group, using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the phenoxy and pyrrolidine positions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Coupling Agents: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC).

Major Products

Oxidation Products: Phenoxy ketones, pyrrolidine N-oxides.

Reduction Products: Alcohols, reduced oxadiazole derivatives.

Substitution Products: Various substituted phenoxy and pyrrolidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, 2-Phenoxy-1-(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new therapeutic approaches.

Medicine

The compound is investigated for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. Its ability to modulate specific biological pathways makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Phenoxy-1-(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, while the oxadiazole ring can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate various biological pathways, leading to its observed effects.

Comparison with Similar Compounds

The compound is compared below with structurally analogous ethanone derivatives from the literature, focusing on molecular features, synthesis, and inferred properties.

Structural and Molecular Comparisons

Key Observations :

- Heterocyclic Diversity : The target compound uses a pyrrolidine-oxadiazole system, whereas analogs employ piperazine (), triazole-thioether (), or pyrazole-furan motifs (). Piperazine derivatives (e.g., ) exhibit higher molecular weights due to extended aromatic systems.

- Fluorination: Both the target compound and the piperazine analog () incorporate trifluoromethyl groups, which enhance lipophilicity and metabolic resistance compared to non-fluorinated analogs like the triazolylthio derivative ().

- Linker Variations : The benzyl-piperazine linker in may increase conformational flexibility compared to the rigid pyrrolidine-oxadiazole core of the target compound.

Inferred Property Trends

- Lipophilicity : The trifluoromethyl group in the target compound and likely increases logP compared to the triazolylthio derivative ().

- Solubility : Piperazine-containing compounds () may exhibit higher aqueous solubility due to basic nitrogen atoms, whereas pyrrolidine and pyrrole systems (target and ) are less polar.

- Stability : Oxadiazoles (target, ) are generally hydrolytically stable, whereas furan rings () may be prone to oxidation.

Biological Activity

2-Phenoxy-1-(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a phenoxy group and a pyrrolidine ring, which are known to enhance biological activity through various pathways.

Biological Activity Overview

Recent research has highlighted the following biological activities associated with this compound:

Anticancer Activity

Several studies have demonstrated that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. For example, compounds with similar structures have shown IC50 values ranging from 0.12 to 2.78 µM against cancer cell lines such as MCF-7 and A549 . The mechanism often involves apoptosis induction through the upregulation of p53 and activation of caspase pathways .

Antimicrobial Properties

Research indicates that oxadiazole derivatives possess antimicrobial properties. A study reported that certain oxadiazole compounds exhibited activity against both Gram-positive and Gram-negative bacteria, suggesting potential use in treating infectious diseases .

Anti-inflammatory Effects

The anti-inflammatory potential of oxadiazole derivatives has also been noted. These compounds may inhibit specific cytokines or enzymes involved in inflammatory pathways, although specific data on this compound is limited .

Case Studies

- Anticancer Efficacy : A study evaluated a series of oxadiazole derivatives for their cytotoxic effects on various cancer cell lines. The results indicated that modifications in the chemical structure significantly influenced their potency. For instance, the introduction of trifluoromethyl groups enhanced cytotoxicity compared to non-fluorinated analogs .

- Antimicrobial Testing : Another investigation focused on the antimicrobial activity of oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results showed that certain compounds exhibited MIC values comparable to standard antibiotics, highlighting their potential as alternative therapeutic agents .

Research Findings

A summary of key findings regarding the biological activity of this compound is presented in Table 1.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Phenoxy-1-(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone, and what critical reaction conditions must be controlled?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the preparation of the pyrrolidine-oxadiazole core. Key steps include cyclization of the oxadiazole ring under controlled anhydrous conditions and coupling with phenoxy-ethanone precursors via nucleophilic substitution. Catalysts such as triethylamine or palladium-based systems are often employed to facilitate amide bond formation. Temperature control (e.g., 60–80°C for cyclization) and solvent selection (e.g., dichloromethane or DMF) are critical to prevent side reactions .

Q. Which analytical techniques are essential for characterizing this compound and ensuring purity?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is used to assess purity (>98% required for pharmacological studies). Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) confirms structural integrity, particularly the trifluoromethyl and oxadiazole moieties. Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography may resolve stereochemical ambiguities in the pyrrolidine ring .

Q. How can researchers predict solubility and solvent compatibility for this compound in experimental settings?

- Methodological Answer : Solubility is empirically tested using a tiered solvent approach (polar aprotic > chlorinated > ethers). Computational tools like Hansen solubility parameters (HSPiP software) model interactions based on the compound’s trifluoromethyl and aromatic groups. Compatibility with biological buffers (e.g., PBS) requires pH-dependent stability assays, as the oxadiazole ring may hydrolyze under acidic conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, serum concentrations). Standardize protocols using validated biological models (e.g., HEK293 for receptor-binding assays) and include positive controls (e.g., known kinase inhibitors). Meta-analyses of dose-response curves and statistical power analysis (minimum n=6 replicates) can identify outliers .

Q. What strategies optimize reaction yields in multi-step syntheses involving the trifluoromethyl-oxadiazole moiety?

- Methodological Answer : Use flow chemistry to isolate moisture-sensitive intermediates (e.g., trifluoromethyl oxadiazole precursors). Catalytic hydrogenation under inert atmospheres (argon/nitrogen) minimizes decomposition. Yield optimization via Design of Experiments (DoE) evaluates factors like stoichiometry, temperature, and catalyst loading. Yields >70% are achievable with Pd/C or Ni catalysts .

Q. What mechanistic insights explain the stability of the oxadiazole ring under physiological conditions?

- Methodological Answer : The electron-withdrawing trifluoromethyl group stabilizes the oxadiazole ring against nucleophilic attack. In vitro stability assays (37°C, pH 7.4) combined with LC-MS/MS monitor degradation products. Computational studies (DFT calculations) assess bond dissociation energies, identifying C3-N4 as the most labile site under oxidative stress .

Q. How to design structure-activity relationship (SAR) studies targeting the pyrrolidine-oxadiazole scaffold?

- Methodological Answer : Synthesize analogs with substitutions at the phenoxy (e.g., halogenation) and pyrrolidine (e.g., methyl/ethyl groups) positions. Test against a panel of biological targets (e.g., kinases, GPCRs) using SPR (surface plasmon resonance) for binding affinity. Molecular docking (AutoDock Vina) correlates steric/electronic effects with activity .

Q. What experimental approaches assess the compound’s stability under varying storage conditions?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis detect degradation. Lyophilization improves long-term storage in amber vials under nitrogen. For in-use stability, prepare stock solutions in DMSO and test bioactivity retention after freeze-thaw cycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.